1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride
Description
The compound 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride features a benzimidazole core fused to a 5-nitro-pyridine moiety and a piperidin-4-ylamine group. The hydrochloride salt enhances solubility, a common strategy to improve bioavailability in drug development . For instance, benzimidazole derivatives are frequently explored for their antimycobacterial activity , and nitro groups are known to enhance antibacterial efficacy in related compounds .
Properties
IUPAC Name |
1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2.ClH/c18-12-7-9-21(10-8-12)17-20-14-3-1-2-4-15(14)22(17)16-6-5-13(11-19-16)23(24)25;/h1-6,11-12H,7-10,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBKEJLZVCVPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride (CAS Number: 1185313-21-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 374.83 g/mol. The compound features a piperidine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1185313-21-6 |
| Molecular Formula | C₁₇H₁₉ClN₆O₂ |
| Molecular Weight | 374.83 g/mol |
| LogP | 4.3467 |
| PSA | 105.79 Ų |
Biological Activity Overview
Research indicates that compounds containing a benzimidazole and piperidine structure exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of benzimidazole show significant antitumor effects through the inhibition of specific kinases involved in cancer progression. For instance, compounds similar to this one have been shown to inhibit the proliferation of cancer cell lines in vitro and in vivo models .
- Receptor Modulation : The piperidine moiety has been recognized for its role in modulating histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders. Compounds with similar structures have demonstrated analgesic properties in preclinical models .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways critical for cell growth and survival. For example, it could target Pim kinases, which are involved in the regulation of cell cycle and apoptosis .
- Receptor Interaction : The piperidine structure allows for effective binding to various receptors, enhancing its potential as a therapeutic agent for conditions like neuropathic pain .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Activity : A study demonstrated that a benzimidazole derivative exhibited an IC50 value of 0.03 nM against Pim kinases, indicating potent anticancer activity. This highlights the potential of similar compounds in targeting cancer cells effectively .
- Analgesic Effects : In animal models, compounds with a piperidine backbone showed significant analgesic effects through dual receptor activation (H3 and sigma receptors), suggesting their utility in pain management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key structural variations among analogs include substitutions on the benzimidazole, pyridine, or piperidine rings, which influence electronic properties, binding affinity, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on empirical formula.
Substituent Effects on Bioactivity
- Nitro Groups (Target Compound) : The 5-nitro substituent on pyridine is a strong electron-withdrawing group, which may enhance interactions with bacterial enzymes or DNA, as seen in nitro-containing benzimidazoles .
- Chloro/Trifluoromethoxy (JNJ-42041935) : Chloro and trifluoromethoxy groups improve binding to hydrophobic enzyme pockets (e.g., HIF prolyl hydroxylase) and resist metabolic degradation .
- Amine vs. Hydroxyl (Target vs.
Pharmacological Targets and Mechanisms
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., nitro, chloro) on benzimidazole derivatives exhibit efficacy against bacterial strains, suggesting the target compound may share this activity .
- Enzyme Inhibition : JNJ-42041935 demonstrates that benzimidazole-pyridine hybrids can selectively inhibit enzymes like HIF prolyl hydroxylase, a target in hypoxia-related diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 5-nitro-2-aminopyridine with benzimidazole derivatives in acidic conditions (e.g., HBr) facilitates cyclization. Purification involves column chromatography or recrystallization. Structural confirmation requires multi-spectral analysis:
- 1H/13C NMR identifies proton/carbon environments (e.g., piperidine NH2 at δ ~2.5 ppm in DMSO-d6).
- ESI-MS verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR spectroscopy detects functional groups (e.g., NO2 stretch at ~1520 cm⁻¹).
- Elemental analysis (CHN) validates stoichiometry .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).
- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, per SDS guidelines .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of this compound’s synthesis?
- Methodological Answer :
- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways.
- Solvent/Reagent Screening : Machine learning algorithms analyze solvent polarity and reagent compatibility (e.g., DMSO vs. THF) to maximize yield.
- Feedback Loops : Experimental data (e.g., reaction yields) refine computational models iteratively, as demonstrated by ICReDD’s integrated approach .
Q. How should researchers resolve discrepancies between NMR and mass spectrometry data during characterization?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or ambiguous couplings.
- High-Resolution MS : Confirm molecular formula (e.g., exact mass within 5 ppm error).
- Impurity Profiling : LC-MS/MS detects byproducts (e.g., unreacted intermediates) that may skew NMR integration.
- Tautomer Analysis : Benzimidazole tautomerism (e.g., 1H vs. 3H forms) can cause spectral shifts; DMSO-d6 stabilizes specific tautomers .
Q. What formulation strategies improve aqueous solubility for in vitro bioactivity assays?
- Methodological Answer :
- Salt Formation : Hydrochloride salts enhance solubility via ionic interactions (e.g., piperidin-4-ylamine protonation at physiological pH) .
- Co-Solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers .
- Nanoparticle Encapsulation : Liposomal or PEGylated carriers reduce aggregation in aqueous media.
Q. How do thermal degradation studies (TGA/DTA) inform storage and stability protocols?
- Methodological Answer :
- TGA : Measures mass loss (e.g., ~5% at 150°C indicates hygroscopicity; decomposition onset at ~250°C).
- DTA : Detects endothermic (melting) or exothermic (decomposition) events.
- Storage Recommendations : Based on TGA, store desiccated at ≤25°C to prevent hydrolytic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
